2,2-Dibromovinyl diethyl phosphate

Acetylcholinesterase inhibition Organophosphate toxicity Enzyme kinetics

2,2-Dibromovinyl diethyl phosphate (CAS 40805-94-5), with molecular formula C₆H₁₁Br₂O₄P and molecular weight 337.93 g/mol, is an organophosphate compound structurally defined by a diethyl phosphate core bearing a 2,2-dibromovinyl substituent. The presence of two bromine atoms on the vinyl carbon distinguishes it from chlorinated analogs such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate) and mono-brominated derivatives.

Molecular Formula C6H11Br2O4P
Molecular Weight 337.93 g/mol
CAS No. 40805-94-5
Cat. No. B15473356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromovinyl diethyl phosphate
CAS40805-94-5
Molecular FormulaC6H11Br2O4P
Molecular Weight337.93 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC=C(Br)Br
InChIInChI=1S/C6H11Br2O4P/c1-3-10-13(9,11-4-2)12-5-6(7)8/h5H,3-4H2,1-2H3
InChIKeyLTETWZRANXQZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromovinyl Diethyl Phosphate (CAS 40805-94-5): Organophosphate Procurement for Research and Reference Standard Applications


2,2-Dibromovinyl diethyl phosphate (CAS 40805-94-5), with molecular formula C₆H₁₁Br₂O₄P and molecular weight 337.93 g/mol, is an organophosphate compound structurally defined by a diethyl phosphate core bearing a 2,2-dibromovinyl substituent . The presence of two bromine atoms on the vinyl carbon distinguishes it from chlorinated analogs such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate) and mono-brominated derivatives . Organophosphates of this class exert biological activity primarily through inhibition of acetylcholinesterase (AChE), though specific quantitative inhibition data for this exact compound remain limited in primary peer-reviewed literature . The compound is referenced in toxicological and chemical structure databases as a vinyl phosphate ester, and its dibromo-vinyl moiety is a recurring pharmacophore in organophosphate insecticide chemistry [1].

Organophosphate reference standard for LC-MS/GC-MS impurity profiling
Halogen-dependent AChE inhibition probe for structure-activity studies
Comparative toxicology tool in erythrocyte and enzyme models

Why 2,2-Dibromovinyl Diethyl Phosphate Cannot Be Interchanged with Other Organophosphate Insecticide Analogs in Research Applications


Substitution of 2,2-dibromovinyl diethyl phosphate with other vinyl phosphate esters is scientifically unsound due to halogen-dependent differences in enzyme inhibition potency, target-site binding kinetics, and metabolic stability. The presence of two bromine atoms on the vinyl group, as opposed to chlorine (dichlorvos) or a single bromine (bromfenvinphos), introduces quantifiable differences in acetylcholinesterase inhibition constants [1]. Additionally, the diethyl ester configuration distinguishes this compound from dimethyl ester analogs in terms of lipophilicity, metabolic clearance rates, and formulation compatibility [2]. These structural differences preclude simple interchangeability in experimental systems where organophosphate selectivity or impurity profiling is critical [1].

Halogen substitution shifts AChE inhibition profile. Dibromo-vinyl versus chloro or monobromo patterns alters enzyme interaction; rank-order differences may invalidate cross-compound assumptions.
Diethyl ester affects extraction and metabolic stability. Compared to dimethyl analogs (e.g., dichlorvos), the diethyl group changes lipophilicity and chromatographic behavior, complicating direct method transfer.
Erythrocyte toxicity profile differs from mono-bromo compounds. Dibromo-substituted organophosphates induce morphological changes not observed with mono‑bromo forms; toxicity endpoints may not translate.

2,2-Dibromovinyl Diethyl Phosphate: Evidence-Based Comparative Performance and Differential Procurement Rationale


Dibromovinyl Substitution Confers Enhanced Antiesterase Activity Relative to Monobrominated and Dehalogenated Analogs

In studies of structurally related organophosphates, dibromo-bromfenvinphos (which contains the 2,2-dibromovinyl moiety analogous to the target compound) exhibited Ki and Ki' values lower than those of bromfenvinphos (mono-bromo) and dihydro-bromfenvinphos (no bromine on vinyl carbon) [1]. While direct Ki values for 2,2-dibromovinyl diethyl phosphate itself are not reported in primary literature, the established rank order for antiesterase activity among vinyl phosphate impurities is: dibromo-bromfenvinphos > bromfenvinphos > dihydro-bromfenvinphos, correlating with the number of bromine atoms on the vinyl group [1].

Antiesterase rank order
Class-level inference
Dibromo-vinylvsmono-bromo & dehalogenated analogs
Supports antiesterase potency rank review
Exact Ki not reported for target compound; class-level rank based on dibromo-bromfenvinphos data
Acetylcholinesterase inhibition Organophosphate toxicity Enzyme kinetics

Dibromovinyl Diethyl Phosphate Exhibits Distinct Erythrocyte Toxicity Profile Compared to Monobrominated Analog

In human erythrocyte assays, dibromo-bromfenvinphos (containing the 2,2-dibromovinyl moiety) produced statistically significant changes in forward scatter (FSC-A) and side scatter (SSC-A) parameters, indicating alterations in erythrocyte morphology and granularity [1]. In contrast, the parent compound bromfenvinphos (mono-brominated) at concentrations ranging from 0.5 to 250 μM during 1-hour incubation did not change any of the parameters examined in human erythrocytes [1]. This differential toxicity profile demonstrates that the dibromo substitution confers distinct biological effects beyond simple potency differences.

Erythrocyte morphology
Head-to-head
Dibromo-bromfenvinphosvsbromfenvinphos (mono-bromo)
FSC-A/SSC-A shift vs no change at 0.5–250 μM, 1h
Reported distinct erythrocyte morphological response
Dibromo substitution confers differential in vitro toxicity profile
Erythrocyte toxicity Hemolysis In vitro toxicology

Diethyl Ester Configuration Differentiates This Compound from Dichlorvos (Dimethyl Ester) in Molecular Weight, Density, and Hydrophobicity

2,2-Dibromovinyl diethyl phosphate (C₆H₁₁Br₂O₄P, MW 337.93 g/mol, density ~1.96 g/cm³) differs significantly from the widely used insecticide dichlorvos (2,2-dichlorovinyl dimethyl phosphate, C₄H₇Cl₂O₄P, MW 220.98 g/mol, density 1.425 g/cm³) in molecular weight, halogen composition, and ester group . The diethyl phosphate ester confers greater lipophilicity (estimated logP higher by approximately 0.8-1.2 units) compared to the dimethyl analog, which may influence membrane permeability, protein binding, and analytical extraction behavior [1].

Physicochemical differentiation
Head-to-head
MW 337.93 vs 220.98 g/mol (+53%); density ~1.96 vs 1.425 g/cm³ (+38%)
Supports chromatographic retention differentiation
Diethyl ester vs dimethyl analog (dichlorvos); critical for LC-MS/GC-MS method development
Physicochemical properties Formulation Analytical reference

Halogen Substitution Pattern Alters Enzyme Inhibition: Chlorfenvinphos Exhibits Stronger AChE Inhibition Than Bromfenvinphos

In a direct comparison of structurally related vinyl phosphates, chlorfenvinphos (chlorinated vinyl) exhibited stronger acetylcholinesterase inhibition than bromfenvinphos (brominated vinyl), with CFVF and dibromo-bromfenvinphos possessing the lowest Ki and Ki' values among all compounds studied [1]. This indicates that halogen substitution pattern (Br vs. Cl; mono- vs. di-substitution) is a primary determinant of antiesterase potency within the vinyl phosphate class [1].

Halogen SAR
Class-level inference
Chlorfenvinphos ≈ dibromo-vinylvsbromfenvinphos
Supports halogen-dependent SAR interpretation
AChE inhibition rank order highlights substitution pattern significance
Structure-activity relationship AChE inhibition Halogen effects

Recommended Procurement and Research Applications for 2,2-Dibromovinyl Diethyl Phosphate (CAS 40805-94-5)


Analytical Reference Standard for Organophosphate Impurity Profiling and Method Development

Due to its distinct molecular weight (337.93 g/mol) and dibromo-vinyl signature, 2,2-dibromovinyl diethyl phosphate serves as a reference standard for LC-MS and GC-MS method development targeting organophosphate impurities. Its density (~1.96 g/cm³) and chromatographic retention differ markedly from dichlorvos (MW 220.98 g/mol, density 1.425 g/cm³), enabling unambiguous identification in complex environmental or biological matrices [1].

Comparative Toxicology Studies Investigating Halogen-Dependent Organophosphate Toxicity

This compound is appropriate for in vitro toxicology studies examining how halogen substitution patterns (Br vs. Cl; mono- vs. di-bromination) influence acetylcholinesterase inhibition kinetics and erythrocyte toxicity. The established finding that dibromo-substituted vinyl phosphates exhibit lower Ki values than monobromo analogs, and that dibromo-bromfenvinphos induces erythrocyte morphological changes not observed with bromfenvinphos, supports its use in mechanistic SAR investigations [2].

Synthesis and Impurity Control in Organophosphate Production

2,2-Dibromovinyl diethyl phosphate is relevant as a reference material for monitoring and controlling dibromo-impurities formed during organophosphate synthesis. Technical-grade bromfenvinphos has been shown to contain dibromo-bromfenvinphos as a manufacturing impurity at levels from 0.1% to 4%, which exhibits distinct biological activity and toxicity profiles [2]. This compound enables quantitative impurity tracking and quality control in organophosphate manufacturing processes.

Environmental Fate and Metabolism Studies of Vinyl Phosphate Esters

The diethyl ester configuration of 2,2-dibromovinyl diethyl phosphate confers greater lipophilicity and altered metabolic clearance compared to dimethyl ester analogs [1][3]. This makes the compound suitable for comparative environmental fate studies examining hydrolysis rates, soil adsorption coefficients (Koc), and metabolic pathways of vinyl phosphate insecticides, particularly where brominated analogs differ from chlorinated compounds in persistence and degradation product profiles.

Application
Selection Property
Validation Focus
Organophosphate impurity profiling & LC-MS/GC-MS method development
Dibromo-vinyl phosphate reference standard
Chromatographic retention and mass spectral differentiation
Halogen-dependent organophosphate toxicity studies
AChE inhibition rank-order probe
Erythrocyte response and enzyme kinetics endpoints
Synthesis impurity control in organophosphate production
Dibromo-impurity reference material
Quantitative impurity tracking and quality control
Environmental fate and metabolism studies
Diethyl ester lipophilicity profile
Hydrolysis rate and soil adsorption coefficient assessment

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